JTV 519 fumarate

ventricular arrhythmia cardioprotection in vivo pharmacology

Cardiac Ca²⁺ dysregulation models often fail to respond to standard calcium channel blockers like diltiazem (80% mortality in ventricular arrhythmia assays). JTV 519 fumarate uniquely combines RyR2 stabilization with multi-channel blockade, reducing fatal arrhythmias to 20% at equivalent dosing. • Retains full RyR2 efficacy in FKBP12.6-knockout models-unlike S107 • Prevents diastolic dysfunction at 0.3 µM in failing human ventricular tissue • Suppresses clofilium-induced TdP despite QT prolongation. Supplied as fumarate salt (CAS 1883549-36-7, MW 540.67) with verified purity for reproducible cardiac electrophysiology research.

Molecular Formula C25H32N2O2.C4H4O4
Molecular Weight 540.67
Cat. No. B1191889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTV 519 fumarate
SynonymsAlternative Name: K 201
Molecular FormulaC25H32N2O2.C4H4O4
Molecular Weight540.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JTV 519 Fumarate: A 1,4-Benzothiazepine-Derived Multi-Channel Blocker and RyR2 Stabilizer for Cardiac Research


JTV 519 fumarate, also designated K201, is a 1,4-benzothiazepine derivative that functions as a calcium-dependent multi-channel blocker and a stabilizer of the cardiac ryanodine receptor (RyR2) in its closed conformation [1]. The compound is supplied as a fumarate salt (CAS 1883549-36-7) with a molecular weight of 540.67, which offers improved physicochemical properties for research applications compared to the free base form . JTV 519 fumarate exhibits cardioprotective and antiarrhythmic properties through a dual mechanism: it prevents abnormal diastolic Ca²⁺ leak from the sarcoplasmic reticulum (SR) by stabilizing RyR2 channels, and it blocks sodium, potassium, and calcium channels in a nonselective manner [2]. Notably, the compound specifically binds to RyR2 domain 2114–2149 and functionally interacts with domain 2234–2370, thereby interrupting a pathological inter-domain interaction implicated in channel destabilization during heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT) [3].

Why JTV 519 Fumarate Cannot Be Substituted with Generic Calcium Channel Blockers or Other RyR2 Modulators


JTV 519 fumarate occupies a unique mechanistic niche that cannot be replicated by simple substitution with conventional calcium channel blockers (e.g., diltiazem, verapamil), class I antiarrhythmics (e.g., flecainide), or even other RyR2-targeting compounds (e.g., S107, dantrolene). Unlike diltiazem, which failed to suppress isoproterenol-induced ventricular arrhythmias in head-to-head comparison (80% mortality vs. 20% for K201) [1], JTV 519 fumarate achieves antiarrhythmic efficacy through combined RyR2 stabilization and multi-channel blockade [2]. Crucially, the compound suppresses spontaneous Ca²⁺ release and inhibits [³H]ryanodine binding to RyR2 irrespective of FKBP12.6 association [3], in direct contrast to S107, which is classified as requiring FKBP12.6 for RyR2 stabilization [4]. Additionally, JTV 519 fumarate's Ca²⁺-dependent SERCA inhibition (IC₅₀ = 9 µM at 0.25 µM Ca²⁺) and partial RyR2 agonism under systolic conditions constitute a distinct pharmacological signature absent in flecainide (pure RyR2 open-state blocker, IC₅₀ = 16 µM) [5]. These compound-specific characteristics mean that generic substitution would fundamentally alter experimental outcomes in models of Ca²⁺ dysregulation, heart failure, and arrhythmogenesis.

Quantitative Differentiation Evidence: JTV 519 Fumarate vs. Closest Analogs and In-Class Candidates


Superior Suppression of Isoproterenol-Induced Ventricular Arrhythmias vs. Diltiazem: Head-to-Head In Vivo Comparison

In a direct head-to-head comparison in rats subjected to isoproterenol infusion under Ca²⁺ loading, JTV 519 (K201) at 1 mg/kg reduced fatal ventricular arrhythmia incidence and mortality to 20% (2/10 animals), whereas diltiazem at the same dose (1 mg/kg) failed to provide protection, with mortality remaining at 80% (8/10 animals), comparable to vehicle controls (90%, 9/10 animals) [1]. This differential efficacy is attributed to JTV 519's dual action as a multi-channel blocker and RyR2 stabilizer, whereas diltiazem acts solely as an L-type calcium channel blocker [2]. In the ischemic-reperfusion model, both compounds showed protective effects (JTV 519: 13% mortality; diltiazem: 11% mortality vs. vehicle: 57%), indicating JTV 519's broader efficacy across distinct arrhythmogenic triggers [1].

ventricular arrhythmia cardioprotection in vivo pharmacology

FKBP12.6-Independent RyR2 Stabilization: Mechanistic Differentiation from S107

JTV 519 (K201) suppresses spontaneous Ca²⁺ release and inhibits [³H]ryanodine binding to RyR2 in a concentration-dependent manner even in the complete absence of FKBP12.6 [1]. In HEK-293 cells expressing RyR2 alone (without FKBP12.6 co-expression), JTV 519 suppressed spontaneous Ca²⁺ release with the same potency as in cells co-expressing FKBP12.6. Furthermore, treatment of ventricular myocytes with FK506 to dissociate FKBP12.6 from RyR2 did not affect JTV 519's suppressive action on spontaneous Ca²⁺ release [1]. This FKBP12.6-independent mechanism directly contrasts with S107, a related benzothiazepine derivative classified as requiring FKBP12.6 for RyR2 stabilization [2]. Additionally, JTV 519 inhibits [³H]ryanodine binding to both wild-type RyR2 and the CPVT-linked N4104K mutant in the absence of FKBP12.6 [1].

ryanodine receptor FKBP12.6 CPVT mechanism of action

Ca²⁺-Dependent SERCA Inhibition with Dual RyR2 Modulation: Distinct from Flecainide's Pure Open-State Blockade

JTV 519 fumarate exhibits Ca²⁺-dependent inhibition of SERCA-dependent ATPase activity, with IC₅₀ values of 130 µM, 19 µM, and 9 µM at 200 µM, 2 µM, and 0.25 µM Ca²⁺, respectively, in cardiac muscle microsomes [1]. This Ca²⁺-dependence indicates greater SERCA inhibition under low cytosolic Ca²⁺ conditions. Under systolic Ca²⁺ conditions (~5 µM), JTV 519 acts as a partial agonist of RyR2, increasing open probability (Po) of channels already at Po ~0.3, while having no effect under diastolic Ca²⁺ conditions (~100 nM, Po < 0.01) [1]. This pharmacological signature—Ca²⁺-dependent SERCA inhibition plus state-dependent RyR2 modulation—differs fundamentally from flecainide, which acts as a pure RyR2 open-state blocker with an IC₅₀ of 16 µM, without SERCA activity or the Ca²⁺-dependent nuance [2].

SERCA Ca²⁺ handling excitation-contraction coupling ion channel pharmacology

Improvement of Contractile Function in Human Failing Myocardium: Prevention of Diastolic Dysfunction

In isolated muscle preparations from terminally failing human hearts, JTV 519 (K201) at 0.3 µM prevented diastolic dysfunction under elevated extracellular Ca²⁺ conditions (5 mmol/L). Specifically, diastolic tension normalized to 1 mmol/L Ca²⁺ was 1.26 ± 0.06 in control preparations versus 1.01 ± 0.03 in JTV 519-treated preparations (P < 0.01), indicating near-complete prevention of Ca²⁺ overload-induced diastolic stiffening [1]. Concurrently, JTV 519 (0.3 µM) improved systolic function, with developed tension increasing by +27 ± 8% compared to control (P < 0.05) [1]. These beneficial effects were observed across the physiological frequency range of human heart rate (1–3 Hz) [2]. Notably, higher concentrations (1 µM) produced negative inotropic effects (developed tension -9.8 ± 2.5%, P < 0.05) [1], establishing a narrow therapeutic window that demands precise compound sourcing and purity.

heart failure human myocardium contractile function diastolic dysfunction

Distinct Binding Domain Specificity: Interruption of RyR2 Domain 2114–2149 / 2234–2370 Interaction

JTV 519 (K201) specifically binds to domain 2114–2149 of the RyR2 channel, and this binding functionally interrupts an abnormal inter-domain interaction between domain 2114–2149 and domain 2234–2370 that occurs in pathological states [1]. In failing canine cardiomyocytes, spontaneous Ca²⁺ spark frequency (CaSF) was markedly elevated (2.8 ± 0.6 s⁻¹ 100µm⁻¹, n=12) compared to normal cardiomyocytes (0.9 ± 0.4 s⁻¹ 100µm⁻¹, n=12; P < 0.01). Incorporation of a synthetic peptide matching domain 2114–2149 (DP2114–2149) reduced CaSF to 1.2 ± 0.5 s⁻¹ 100µm⁻¹ (P < 0.01 vs. failing) [1]. In human CPVT-associated RyR2 R2474S/+ knock-in mouse cardiomyocytes, cAMP (0.3 µM) increased CaSF to 18.2 ± 0.4 s⁻¹ 100µm⁻¹ (vs. wild-type 12.9 ± 0.4; P < 0.01), and DP2114–2149 abolished the cAMP-induced CaSF increase [1]. This domain-specific binding and functional interruption mechanism is distinct from dantrolene, which binds to a different RyR2 domain (domain 601–620) to achieve channel stabilization [2].

RyR2 structure domain-domain interaction heart failure CPVT

Inhibition of Clofilium-Induced Torsades de Pointes Despite QT Prolongation: Favorable Proarrhythmic Safety Profile vs. Pure IKr Blockers

In an anesthetized rabbit model of clofilium-induced torsades de pointes (TdP), JTV 519 (K201) produced a dose-dependent reduction in TdP incidence despite concomitant QT interval prolongation [1]. At infusion rates of 0, 50, 200, and 400 µg/kg/min, TdP occurred in 100%, 67%, 40%, and 0% of animals, respectively [1]. Critically, 400 µg/kg/min K201 completely inhibited clofilium-induced TdP while also attenuating the repolarization prolongation caused by clofilium [1]. Notably, K201 alone (without clofilium) prolonged the QT and QTc intervals in a dose-dependent manner but did not induce TdP in any animal at doses up to 400 µg/kg/min [1]. This profile contrasts with selective IKr blockers, which consistently induce TdP in this model, and suggests that K201's multi-channel blocking activity (including α₁-adrenoceptor blockade) confers a more favorable proarrhythmic liability profile [2].

torsades de pointes QT prolongation cardiac safety antiarrhythmic

Optimal Research and Industrial Application Scenarios for JTV 519 Fumarate Based on Verified Differentiation Evidence


Studies of Catecholamine-Induced Arrhythmias and Ca²⁺ Overload-Triggered Activity

In experimental models involving β-adrenergic stimulation, isoproterenol infusion, or Ca²⁺ overload, JTV 519 fumarate is the preferred tool compound based on its demonstrated superiority over diltiazem. In head-to-head comparison, JTV 519 reduced fatal ventricular arrhythmia incidence from 80% (diltiazem) to 20% at equivalent dosing, attributable to its combined RyR2 stabilization and multi-channel blockade [1]. This makes JTV 519 fumarate essential for research investigating early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and triggered arrhythmias where L-type calcium channel blockade alone is insufficient.

Investigation of RyR2-Dependent Ca²⁺ Leak in FKBP12.6-Independent Contexts

For studies where FKBP12.6 expression is altered, knocked out, or pharmacologically manipulated (e.g., with FK506), JTV 519 fumarate is the only validated RyR2 stabilizer that retains full efficacy in FKBP12.6-absent conditions [1]. This is a critical differentiation from S107, which is classified as requiring FKBP12.6 for RyR2 stabilization. Researchers should select JTV 519 fumarate for experiments in FKBP12.6-knockout models, FK506-treated preparations, or when investigating CPVT-associated RyR2 mutants where FKBP12.6 binding may be compromised.

Translational Heart Failure Research Using Human Myocardium

JTV 519 fumarate is uniquely positioned for studies using human failing ventricular tissue. At 0.3 µM, the compound prevents diastolic dysfunction under Ca²⁺ overload (diastolic tension ratio reduced from 1.26 to 1.01; P < 0.01) and improves systolic developed tension by 27% (P < 0.05) in isolated trabeculae from terminally failing human hearts [1]. These functional benefits are maintained across physiological heart rates (1–3 Hz), making JTV 519 fumarate a valuable reference for evaluating novel cardioprotective interventions in human tissue. The narrow therapeutic window (negative inotropy at 1 µM) also makes it a stringent control for concentration-response studies.

Cardiac Safety Pharmacology: Dissecting QT Prolongation from Torsadogenic Risk

In preclinical cardiac safety assessment, JTV 519 fumarate serves as a reference compound that prolongs the QT interval without inducing torsades de pointes [1]. At 400 µg/kg/min, JTV 519 completely suppressed clofilium-induced TdP (0% incidence vs. 100% with clofilium alone) despite prolonging the QT and QTc intervals [1]. This profile enables researchers to differentiate between benign QT prolongation (multi-channel blockers) and proarrhythmic QT prolongation (selective IKr blockers), making JTV 519 fumarate a valuable tool for validating in vitro and in vivo cardiac safety assays.

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